Stavudine

Description

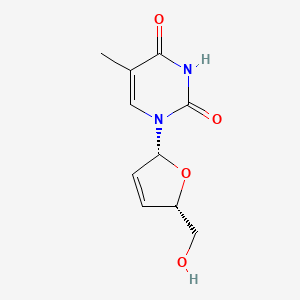

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLLVCARDGLGL-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023819 | |

| Record name | Stavudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2',3'-didehydro-3'-deoxythymidine appears as white crystalline solid or powder. Odorless. (NTP, 1992), Solid | |

| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stavudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014787 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), 5-10 g/100 mL at 21 °C, 30 mg/mL in propylene glycol at 23 °C, In water, 83 mg/mL at 23 °C, 4.05e+01 g/L | |

| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stavudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STAVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stavudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014787 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

9.5X10-12 mm Hg at 25 °C /Estimated/ | |

| Record name | STAVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white crystalline solid, Colorless granular solid from ethanol/benzene | |

CAS No. |

3056-17-5 | |

| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stavudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stavudine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stavudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | stavudine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stavudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2R, 5S)-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H, 3H)-pyrimidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STAVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO9LE4QFZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STAVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stavudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014787 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

318 to 320 °F (NTP, 1992), 159-160 °C, 165-166 °C, 159 - 160 °C | |

| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stavudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STAVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stavudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014787 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacokinetic Profile of Stavudine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a synthetic thymidine nucleoside analogue, is a reverse transcriptase inhibitor that has been utilized in the treatment of HIV-1 infection.[1][2] Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for the evaluation of its efficacy and safety, and for the development of new therapeutic strategies. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, details the experimental methodologies for its assessment, and visualizes its metabolic activation pathway.

Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models. These values can vary depending on the dose, route of administration, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Mice (following administration of a this compound prodrug, STAMP)

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Dose (mg/kg) | 100 | 100 | 100 |

| Cmax (µM) | 217.5 ± 51.5 | 23.0 ± 3.1 | 16.6 ± 5.4 |

| Tmax (min) | Not Applicable | 6 ± 1 | 11 ± 2 |

| AUC (µM·min) | 919 ± 138 | 344 ± 32 | 822 ± 236 |

| Half-life (t½) (min) | 5.1 ± 0.8 | 11.8 ± 1.5 | 45 ± 8 |

Data derived from a study on Stampidine (STAMP), a prodrug of this compound, in BALB/c mice. The active metabolite measured is ala-d4T-MP.[3][4]

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 15 | 15 |

| Cmax (ng/mL) | Not Reported | Not Reported |

| Tmax (h) | Not Applicable | Not Reported |

| AUC (L·h/kg) | Not Reported | Not Reported |

| Total Body Clearance (L/h/kg) | 0.64 | Not Applicable |

| Volume of Distribution (Vd) (L/kg) | 0.68 | Not Applicable |

| Half-life (t½) (h) | 0.83 | Not Reported |

| Oral Bioavailability (%) | Not Applicable | 80 |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments.

Animal Models and Dosing

-

Species: Male/Female Sprague-Dawley rats (200-250 g), BALB/c mice (20-25 g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg) are commonly used.

-

Housing: Animals are housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are typically fasted overnight before oral administration.

-

Dosing Formulation: For oral administration, this compound is often dissolved or suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.[7] For intravenous administration, it is typically dissolved in sterile saline.

-

Administration:

-

Oral (PO): Administered via oral gavage using a suitable gauge gavage needle. The volume administered is typically 5-10 mL/kg for rats and 10 mL/kg for mice.[8]

-

Intravenous (IV): Administered as a bolus injection or infusion, typically into the tail vein for rodents or a cephalic vein for larger animals.[9]

-

Blood Sampling

-

Schedule: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule for an oral PK study might be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Collection Technique: In rodents, blood is often collected via the retro-orbital plexus, submandibular vein, or tail vein.[7] For larger animals, peripheral veins are used. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: The collected blood is centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[10]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector is commonly used for the quantification of this compound in plasma samples.[11]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile), vortexed, and centrifuged to pellet the proteins. The supernatant is then collected for analysis.[10]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength of approximately 267 nm.[13]

-

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualization

Intracellular Activation of this compound

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is initiated by cellular kinases.

Caption: Intracellular phosphorylation cascade of this compound to its active triphosphate form.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical oral pharmacokinetic study of this compound.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vivo Toxicity, Pharmacokinetics, and Anti-Human Immunodeficiency Virus Activity of this compound-5′-(p-Bromophenyl Methoxyalaninyl Phosphate) (Stampidine) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the anti-human immunodeficiency virus nucleoside analog this compound in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the anti-human immunodeficiency virus nucleoside analog this compound in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downstate.edu [downstate.edu]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

Intracellular phosphorylation pathway of Stavudine to its active triphosphate form

For Immediate Release

This technical guide provides an in-depth exploration of the intracellular phosphorylation pathway of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic cascade responsible for converting this compound into its pharmacologically active triphosphate form, this compound triphosphate (d4T-TP). This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides a visual representation of the metabolic pathway.

Introduction

This compound, a synthetic thymidine analog, is a potent antiretroviral agent used in the management of HIV-1 infection.[1][2] As a prodrug, this compound requires intracellular activation through a series of phosphorylation steps to exert its therapeutic effect.[1][3] The active moiety, this compound triphosphate (d4T-TP), functions as a competitive inhibitor of the viral reverse transcriptase enzyme.[1][2] Incorporation of d4T-TP into the nascent viral DNA chain leads to premature termination of DNA synthesis, thereby halting viral replication.[1] Understanding the intricacies of this compound's intracellular metabolism is paramount for optimizing its therapeutic efficacy and mitigating associated toxicities.

The Phosphorylation Cascade

The bioactivation of this compound is a sequential three-step process mediated by host cellular kinases. This enzymatic cascade converts the parent nucleoside into its mono-, di-, and ultimately, triphosphate metabolite. The efficiency of this pathway is a critical determinant of the intracellular concentration of the active d4T-TP and, consequently, the drug's antiviral activity.[3]

Pathway Visualization

The intracellular phosphorylation of this compound proceeds as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Behavior of thymidylate kinase toward monophosphate metabolites and its role in the metabolism of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (Clevudine) and 2',3'-didehydro-2',3'-dideoxythymidine in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

Synthesis and In Vitro Activity of Novel Stavudine Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and in vitro evaluation of novel prodrugs of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The development of this compound prodrugs aims to enhance its therapeutic properties, such as increasing its bioavailability, reducing its toxicity, and improving its cellular uptake and phosphorylation to the active triphosphate form. This document details the synthetic methodologies, summarizes key in vitro activity data, and outlines the experimental protocols for the evaluation of these compounds.

Data Presentation: In Vitro Activity of this compound and its Prodrugs

The following tables summarize the quantitative data on the anti-HIV activity, cytotoxicity, and plasma stability of this compound and various novel prodrugs. These data are compiled from multiple in vitro studies and are presented for comparative analysis.

Table 1: Anti-HIV-1 Activity of this compound and Novel Prodrugs

| Compound | Prodrug Moiety | Cell Line | IC50 (µM) | Reference |

| This compound | - | CEM | > 10 | [1] |

| This compound | - | CEM-GFP | ~0.01 - 0.1 | [2][3] |

| This compound-Amino Acid Ester | Piperazine acetic acid | CEM | < 0.01 (Selectivity Index >15,723) | [4] |

| This compound-Amino Acid Ester | Ciprofloxacin acetic acid | CEM | Not Reported | [4] |

| This compound-Amino Acid Ester | Norfloxacin acetic acid | CEM | Not Reported | [4] |

| This compound Phosphoramidate | Carboxylic acid ester-modified | Various | Not specified | [5] |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity of this compound and Novel Prodrugs

| Compound | Prodrug Moiety | Cell Line | CC50 (µM) | Reference |

| This compound | - | Caco-2 | > 250 | [1] |

| This compound | - | CEM | Not specified | [6] |

| Zidovudine (for comparison) | - | CEM | Not specified | [6] |

| This compound-Amino Acid Ester | Piperazine acetic acid | CEM | Not specified | [4] |

| This compound-Amino Acid Ester | Ciprofloxacin acetic acid | CEM | Not specified | [4] |

| This compound-Amino Acid Ester | Norfloxacin acetic acid | CEM | Not specified | [4] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 3: Plasma Stability of this compound Prodrugs

| Compound | Prodrug Moiety | Plasma Source | Half-life (t1/2) (min) | Reference |

| This compound-Amino Acid Esters | Various | Human | 20 - 240 | [4] |

Plasma stability is a measure of the susceptibility of the prodrug to enzymatic hydrolysis in plasma.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Amino Acid Ester Prodrugs

Objective: To synthesize ester prodrugs of this compound by coupling various amino acid derivatives to the 5'-hydroxyl group of this compound.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Desired amino acid derivative (e.g., piperazine acetic acid)

-

Dry Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound and the selected amino acid derivative in dry DCM.

-

Add DCC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure this compound amino acid ester prodrug.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of this compound Phosphoramidate Prodrugs

Objective: To synthesize phosphoramidate prodrugs of this compound, designed to act as membrane-soluble forms of the free nucleotide.

Materials:

-

This compound

-

Phosphorus oxychloride or a suitable phosphorylating agent

-

Desired amino acid ester

-

Aryl alcohol (e.g., phenol)

-

Anhydrous pyridine or other suitable base

-

Appropriate solvents (e.g., dichloromethane, acetonitrile)

Procedure:

-

The synthesis typically involves a multi-step process, starting with the phosphorylation of the amino acid ester with phosphorus oxychloride in the presence of a base to form a phosphorochloridate intermediate.

-

This intermediate is then reacted with an aryl alcohol to yield an aryl phosphorodichloridate.

-

Finally, this activated phosphate derivative is coupled with this compound at the 5'-hydroxyl position in the presence of a base to yield the phosphoramidate prodrug.

-

Purification is generally performed using column chromatography on silica gel.

-

Full characterization is achieved through high-field multinuclear NMR (1H, 13C, 31P), mass spectrometry, and high-performance liquid chromatography (HPLC).

In Vitro Anti-HIV Activity Assay (CEM-GFP Reporter Cell Line)

Objective: To determine the 50% inhibitory concentration (IC50) of the synthesized prodrugs against HIV-1 replication.

Materials:

-

CEM-GFP reporter cell line (expresses Green Fluorescent Protein upon HIV infection)

-

HIV-1 viral stock (e.g., NL4-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

96-well cell culture plates

-

Test compounds (this compound and prodrugs) dissolved in DMSO

-

Flow cytometer

Procedure:

-

Seed CEM-GFP cells into a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the diluted compounds to the cells and incubate for 2 hours at 37°C.

-

Infect the cells with a predetermined amount of HIV-1 virus stock.

-

Incubate the infected plates for 72 hours at 37°C in a CO2 incubator.

-

After incubation, harvest the cells and fix them with 2% formaldehyde in PBS.

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of the synthesized prodrugs.

Materials:

-

Human cell line (e.g., CEM, Caco-2, or Peripheral Blood Mononuclear Cells - PBMCs)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (this compound and prodrugs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at an appropriate density.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the diluted compounds to the cells and incubate for a period corresponding to the anti-HIV assay (e.g., 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the CC50 value from the dose-response curve.

Plasma Stability Assay

Objective: To evaluate the stability of the prodrugs in human plasma.

Materials:

-

Human plasma

-

Test compounds (prodrugs)

-

Incubator or water bath at 37°C

-

Acetonitrile or other protein precipitation agent

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

Procedure:

-

Pre-warm the human plasma to 37°C.

-

Spike the plasma with a known concentration of the test prodrug.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.

-

Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the remaining concentration of the intact prodrug.

-

Determine the half-life (t1/2) of the prodrug by plotting the natural logarithm of the remaining concentration against time.

Mandatory Visualizations

This compound Intracellular Activation Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound amino acid ester prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-human immunodeficiency virus activity and esterase lability of some novel carboxylic ester-modified phosphoramidate derivatives of this compound (d4T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating the potential of Stavudine as an anticancer agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI) historically used in the treatment of HIV, is emerging as a potential candidate for anticancer therapy. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly pancreatic cancer. The primary mechanism of action appears to be the targeting of the atypical protein kinase C (aPKC) signaling pathway, a key regulator of cell growth and survival. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) and modulate autophagy, cellular processes critical in cancer development and progression. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of the key signaling pathways involved. While clinical trial data for this compound as a primary anticancer agent is currently unavailable, the existing preclinical evidence warrants further investigation into its potential as a repurposed therapeutic.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer drug development. This compound, an FDA-approved antiretroviral drug, has demonstrated unexpected anticancer activities in preclinical models. Its ability to interfere with fundamental cellular processes that are often dysregulated in cancer makes it an attractive candidate for further investigation. This document aims to consolidate the available scientific knowledge on the anticancer potential of this compound, providing a technical resource for researchers and drug development professionals in the field of oncology.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and other measures of efficacy.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLT-4/IIIB | T-cell leukemia (HIV-infected) | 2.2 | [1] |

| MOLT-4 | T-cell leukemia (uninfected) | 59.8 | [1] |

Table 2: Effect of this compound on Metabolic Activity of Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Reduction in Metabolic Activity (%) | Time Point (days) | Reference |

| HT29 | Colorectal Carcinoma | 20 | 23 | 7 | [2] |

| HepG2 | Hepatocellular Carcinoma | 20 | 23 | 7 | [2] |

Mechanism of Action

This compound's anticancer effects are believed to be mediated through multiple mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and modulation of autophagy.

Inhibition of Atypical Protein Kinase C (aPKC) Signaling

A primary mechanism of this compound in pancreatic cancer is the targeting of the atypical protein kinase C (aPKC) signaling pathway[3]. aPKCs, particularly PKC-ι, are known to be involved in cell proliferation, survival, and polarity, and their overexpression is linked to various cancers. By inhibiting this pathway, this compound can disrupt the growth and survival of cancer cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. One of the key findings is the downregulation of the anti-apoptotic protein Bcl-2 in HIV-infected T-cell lines[1]. Furthermore, studies have demonstrated an increase in the levels of cleaved caspase-3, a key executioner caspase in the apoptotic cascade, in mouse embryos exposed to this compound[4].

Modulation of Autophagy

Emerging evidence suggests that this compound can also modulate autophagy, a cellular process of self-digestion that can either promote or inhibit cancer cell survival depending on the context. This compound has been observed to influence the expression of key autophagy-related proteins such as Beclin-1 and LC3. However, the precise role of this compound-induced autophagy in cancer cell fate requires further investigation.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound's anticancer activity.

This compound's Impact on the aPKC Signaling Pathway

Caption: this compound inhibits the aPKC signaling pathway.

This compound-Induced Apoptosis Pathway

Caption: this compound induces apoptosis via Bcl-2 and Caspase-3.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies investigating this compound's anticancer effects.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

General Protocol (MTT Assay):

-

Cell Seeding: Cancer cell lines (e.g., HT29, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 20 µg/mL) or a vehicle control (e.g., PBS)[2].

-

Incubation: The plates are incubated for a specified period (e.g., 2, 4, or 7 days)[2].

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., acidified isopropanol)[2].

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assays

Objective: To assess the induction of apoptosis by this compound.

General Protocol (Western Blot for Cleaved Caspase-3):

-

Cell Treatment: Cancer cells are treated with this compound at the desired concentration and for a specified time.

-

Protein Extraction: Total protein is extracted from the treated and control cells.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for cleaved caspase-3.

-

Detection: A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized using a chemiluminescent substrate. An increase in the cleaved caspase-3 band indicates apoptosis induction.

In Vivo Studies

While clinical trial data is lacking, some preclinical in vivo studies have been conducted. A study using a mouse model of cancer demonstrated that the combination of Zidovudine (another NRTI) and Efavirenz significantly impaired tumor growth[2]. Although this study did not focus solely on this compound, it provides a rationale for the potential in vivo efficacy of NRTIs in cancer treatment. Another study reported on the in vivo anti-HIV activity of a this compound derivative in a mouse model, highlighting its potential for further development[5].

Conclusion and Future Directions

The preclinical evidence presented in this technical guide suggests that this compound holds promise as a repurposed anticancer agent. Its ability to target the aPKC signaling pathway and induce apoptosis in cancer cells provides a strong rationale for further investigation. However, several key areas require more in-depth research:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines is crucial to identify the most sensitive cancer types.

-

Elucidation of Molecular Mechanisms: A more detailed understanding of the molecular interactions of this compound with the aPKC, apoptosis, and autophagy pathways is needed to identify biomarkers for patient selection and to develop rational combination therapies.

-

In Vivo Efficacy Studies: Rigorous in vivo studies in relevant animal models of cancer are essential to validate the in vitro findings and to assess the therapeutic potential of this compound in a physiological context.

-

Clinical Investigation: Should preclinical data continue to be promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in cancer patients.

References

- 1. This compound selectively induces apoptosis in HIV type 1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination of Antiretroviral Drugs Zidovudine and Efavirenz Impairs Tumor Growths in a Mouse Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technology - this compound as a Potential Anticancer Agent for the Treatment of Pancreatic Cancer [usf.technologypublisher.com]

- 4. This compound exposure results in developmental abnormalities by causing DNA damage, inhibiting cell proliferation and inducing apoptosis in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo toxicity, pharmacokinetics, and anti-human immunodeficiency virus activity of this compound-5'-(p-bromophenyl methoxyalaninyl phosphate) (stampidine) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Repurposing Stavudine: An In-Depth Technical Guide on its Anti-Proliferative Effects on Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The repurposing of existing FDA-approved drugs presents a promising and accelerated avenue for novel cancer therapies. This technical guide explores the potential of Stavudine, a nucleoside analog approved for antiretroviral therapy, as an anti-proliferative agent against pancreatic cancer. Preclinical evidence suggests that this compound inhibits the proliferation of pancreatic cancer cell lines, notably ASPC-1, in a dose-dependent manner.[1] The primary mechanism of action appears to be the targeting of the atypical protein kinase C (aPKC) signaling pathway, a key regulator of oncogenic processes in pancreatic cancer. This document provides a comprehensive overview of the current understanding of this compound's effects, including its proposed mechanism of action, and outlines detailed experimental protocols for further investigation. While direct quantitative data on this compound's specific impact on pancreatic cancer cell proliferation, apoptosis, and cell cycle are not extensively available in public literature, this guide offers a foundational framework for researchers to pursue this promising area of study.

Introduction: The Rationale for Repurposing this compound in Pancreatic Cancer

Pancreatic cancer is characterized by aggressive tumor growth, early metastasis, and profound resistance to conventional therapies. The discovery of novel therapeutic agents is therefore a critical unmet need. Drug repurposing offers a strategic advantage by leveraging the known safety and pharmacokinetic profiles of existing drugs to expedite their development for new indications.

This compound (2',3'-didehydro-2',3'-dideoxythymidine), a thymidine analog, is an established reverse transcriptase inhibitor used in the management of HIV. Emerging research has identified its potential as an anticancer agent. Specifically, studies have shown that this compound can significantly inhibit the proliferation of the ASPC-1 human pancreatic cancer cell line.[1] This effect is attributed to its interaction with the atypical protein kinase C (aPKC) signaling pathway, which is frequently dysregulated in pancreatic cancer and plays a crucial role in cell proliferation, survival, and invasion.[2][3]

Mechanism of Action: Targeting the Atypical Protein Kinase C (aPKC) Signaling Pathway

The anti-proliferative effect of this compound in pancreatic cancer cells is linked to the inhibition of the atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ.[2][3] These kinases are key downstream effectors of oncogenic KRAS, a mutation prevalent in over 90% of pancreatic cancers. The aPKC signaling cascade in pancreatic cancer is understood to promote tumorigenesis through several downstream pathways.

The aPKC Signaling Cascade in Pancreatic Cancer

The aPKC signaling network is a central hub for various oncogenic signals. In pancreatic cancer, aPKCs are known to regulate cell proliferation and invasion through distinct, non-redundant pathways. PKCι is primarily linked to the activation of Rac1 and the subsequent stimulation of the ERK signaling pathway, while PKCζ is associated with the activation of STAT3 signaling.[3]

Below is a diagram illustrating the proposed mechanism of this compound's action on the aPKC signaling pathway in pancreatic cancer cells.

References

- 1. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Assessment of Stavudine's Antiviral Efficacy

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analog with potent in vitro activity against the Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism involves the disruption of viral DNA synthesis.[2] Accurate and reproducible in vitro protocols are essential for evaluating the antiviral potency of this compound, determining its effective concentration, and assessing its cytotoxicity to host cells. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess this compound's antiviral efficacy in a laboratory setting. The protocols cover the determination of the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which are critical for calculating the drug's selectivity index (SI).

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become active. Cellular kinases convert this compound into its active triphosphate form, this compound triphosphate (d4T-TP).[3][4] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase (RT) enzyme.[3][4] Because this compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, its incorporation into the viral DNA results in premature chain termination, effectively halting viral replication.[2][3]

Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (ED50 or IC50), which is the concentration of the drug required to inhibit viral replication by 50%. The in vitro antiviral activity of this compound has been measured in various cell lines, with the ED50 ranging from 0.009 to 4 µM against laboratory and clinical isolates of HIV-1.[4]

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

| Cell Line Type | Virus Isolates | 50% Effective Concentration (ED50/IC50) | Reference |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory & Clinical | 0.009 - 4 µM | [4] |

| Monocytic Cells | Laboratory & Clinical | 0.009 - 4 µM | [4] |

| Lymphoblastoid Cell Lines | Laboratory & Clinical | 0.009 - 4 µM | [4] |

| CEM (T-lymphoblastoid) | Laboratory Strain | ~0.05 µM (estimated from related studies) |[5] |

Cytotoxicity is a critical parameter for evaluating the therapeutic potential of an antiviral compound. The 50% cytotoxic concentration (CC50) is the drug concentration that reduces the viability of host cells by 50%. The ratio of CC50 to IC50 determines the Selectivity Index (SI = CC50/IC50), a measure of the drug's therapeutic window.

Table 2: Example Cytotoxicity Data for this compound in CEM Cell Line

| This compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

| 200 | 52 |

| 400 | 25 |

| 800 | 5 |

Note: This table presents illustrative data based on typical cytotoxicity profiles. Actual values may vary between experiments.

Experimental Protocols

Protocol 1: HIV-1 Antiviral Susceptibility Assay Using a p24 Antigen Endpoint

This protocol determines the IC50 of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected cell cultures.

Materials:

-

Susceptible host cells (e.g., MT-4 cells, C8166-R5, or PHA-stimulated PBMCs).[6][7]

-

Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).

-

This compound stock solution (dissolved in DMSO or sterile water).

-

96-well cell culture plates.

-

HIV-1 p24 Antigen ELISA kit.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Cell Plating: Seed 100 µL of host cells into the wells of a 96-well plate at a concentration of 5 x 10^4 cells/well.

-

Drug Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 0.001 µM to 10 µM.

-

Drug Addition: Add 50 µL of each this compound dilution to the appropriate wells in triplicate. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).

-

Infection: Add 50 µL of a pre-titered HIV-1 stock to each well (except cell control wells) to achieve a multiplicity of infection (MOI) of approximately 0.01-0.05.

-

Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator. The incubation period depends on the cell line and virus strain used.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the cell-free supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant of each well using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.[8]

-

Caption: Workflow for determining this compound's IC50 using a p24 antigen assay.

Protocol 2: Cytotoxicity Assay using MTT

This protocol determines the CC50 of this compound by measuring its effect on host cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

-

Host cells (same as used in the antiviral assay).

-

Complete cell culture medium.

-

This compound stock solution.

-

96-well cell culture plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Multi-well plate reader (spectrophotometer).

Procedure:

-

Cell Plating: Seed 100 µL of host cells into the wells of a 96-well plate at a concentration of 1-2 x 10^4 cells/well.

-

Drug Addition: Add 100 µL of serial dilutions of this compound to the wells in triplicate. The concentration range should be broader than the antiviral assay (e.g., 1 µM to 1000 µM). Include "cell control" wells with medium only (no drug).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.

-

Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[9]

-

Solubilize Formazan: Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by placing the plate on a shaker for 10 minutes.[9]

-

Measure Absorbance: Read the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the cell control wells.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the CC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.

-

Caption: Workflow for determining this compound's CC50 using an MTT assay.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Animal Models of Stavudine-Induced Peripheral Neuropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), was a cornerstone of highly active antiretroviral therapy (HAART) for HIV infection. However, its use has been significantly limited by a major dose-dependent side effect: a painful and often irreversible peripheral neuropathy.[1][2] The development of robust and clinically relevant animal models is crucial for understanding the pathophysiology of this compound-induced peripheral neuropathy and for the preclinical evaluation of novel therapeutic interventions. This document provides detailed application notes and protocols for establishing and characterizing rodent models of this condition.

The primary mechanism underlying this compound's neurotoxicity is believed to be mitochondrial dysfunction.[1] this compound inhibits mitochondrial DNA polymerase gamma, leading to impaired mitochondrial replication and function, ultimately resulting in axonal degeneration, particularly in the distal extremities.[1] Animal models have been instrumental in elucidating these mechanisms and testing potential neuroprotective and analgesic compounds.

Animal Models and Experimental Design

Rodents, particularly rats and mice, are the most commonly used species for modeling this compound-induced peripheral neuropathy. The choice of species and strain may depend on the specific research question and available resources.

Experimental Workflow

Caption: General experimental workflow for developing and assessing animal models of this compound-induced peripheral neuropathy.

Protocols

Rat Model of this compound-Induced Peripheral Neuropathy

This protocol is based on methodologies that have been shown to induce a robust and sustained painful peripheral neuropathy in rats.[1][2]

Materials:

-

Male Wistar or Sprague-Dawley rats (200-300g)

-

This compound (d4T) powder

-

Sterile saline solution (0.9% NaCl)

-

Intravenous (IV) or Intraperitoneal (IP) injection supplies

-

Behavioral testing equipment (von Frey filaments, hot plate)

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 21-23°C) with ad libitum access to food and water for at least one week prior to experimentation.

-

Baseline Testing: Conduct baseline behavioral assessments for mechanical and thermal sensitivity for 2-3 days before this compound administration to acclimate the animals to the testing procedures and establish a stable baseline.

-

This compound Preparation: Dissolve this compound in sterile saline to the desired concentration.

-

This compound Administration:

-

Behavioral Monitoring:

-

Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments. Testing should be performed weekly, starting from day 7 post-initial injection. A significant decrease in the paw withdrawal threshold in the this compound-treated group compared to the vehicle control group indicates the development of mechanical allodynia.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a hot plate or radiant heat source. A significant decrease in withdrawal latency indicates thermal hyperalgesia.

-

Complex Behaviors: For a more comprehensive assessment, consider evaluating thigmotaxis (anxiety-like behavior) and burrowing behavior, as these have been shown to be altered in this compound-treated rats.[1]

-

Mouse Model of this compound-Induced Peripheral Neuropathy

This protocol is adapted from studies that have successfully induced neuropathic pain in mice.[3]

Materials:

-

Male or female C57BL/6J mice

-

This compound (d4T) powder

-

Sterile vehicle solution (e.g., saline)

-

Intraperitoneal (IP) injection supplies

-

Behavioral testing equipment (von Frey filaments, hot plate)

Procedure:

-

Animal Acclimation: As described for the rat model.

-

Baseline Testing: As described for the rat model.

-

This compound Preparation: Dissolve this compound in the appropriate vehicle.

-

This compound Administration: Administer a single intraperitoneal injection of this compound. Doses can range from 10-56 mg/kg.[3] A dose of 17.8 mg/kg has been shown to be the smallest effective dose to produce mechanical allodynia, while higher doses (32 and 56 mg/kg) produce both mechanical allodynia and thermal hyperalgesia.[3]

-

Behavioral Monitoring:

-

Endpoint and Tissue Collection: Similar to the rat model, collect relevant tissues at the study endpoint for histological and molecular analyses.

Data Presentation: Quantitative Outcomes

The following tables summarize key quantitative data from studies on this compound-induced peripheral neuropathy in animal models.

Table 1: Behavioral Assessment of Neuropathy

| Animal Model | This compound Dose & Regimen | Behavioral Test | Key Findings | Reference |

| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Mechanical Allodynia (von Frey) | Significant decrease in paw withdrawal threshold from day 7, plateauing at day 21. | [1] |

| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Thigmotaxis & Burrowing | Significant alterations in complex behaviors at day 21. | [1] |

| Rat (Wistar Han) | 375 mg/kg cumulative dose, IV | Mechanical Allodynia (von Frey) | Sustained mechanical allodynia from day 10 to day 30. | [2] |

| Mouse (C57BL/6J) | 17.8 mg/kg, single IP injection | Mechanical Allodynia (von Frey) | Development of mechanical allodynia. | [3] |

| Mouse (C57BL/6J) | 32 & 56 mg/kg, single IP injection | Mechanical Allodynia & Thermal Hyperalgesia | Development of both mechanical allodynia and thermal hyperalgesia lasting up to 92 days. | [3] |

Table 2: Neuropathological and Molecular Changes

| Animal Model | This compound Dose & Regimen | Assessment | Key Findings | Reference |

| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Intraepidermal Nerve Fiber Density (IENFD) | Significant reduction in hind paw IENFD at day 21. | [1] |

| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Sural Nerve Proteomics | Down-regulation of proteins associated with mitochondrial function at day 7. | [1] |

| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Axon Diameter (Sural Nerve) | Increase in myelinated and unmyelinated axon diameters. | [1] |

| Rat (Sprague-Dawley) | Daily oral administration | Spinal Cord Cytokines | Increased concentration of CINC-1 in the spinal cord after six weeks. | [4] |

Table 3: Pharmacological Intervention

| Animal Model | Therapeutic Agent | Dose | Effect on Neuropathy | Reference |

| Rat (Wistar Han) | Gabapentin | 30-100 mg/kg, SC | Dose-dependent relief of mechanical allodynia (ED50 ~19 mg/kg). | [2] |

| Rat (Wistar Han) | Morphine | 0.3-2 mg/kg, SC | Dose-dependent relief of mechanical allodynia (ED50 ~0.4 mg/kg). | [2] |

| Mouse (C57BL/6J) | Morphine | - | Dose-dependently alleviated both mechanical allodynia (ED50 ~4.4 mg/kg) and thermal hyperalgesia (ED50 ~1.2 mg/kg). | [3] |

Signaling Pathways and Mechanisms

The neurotoxicity of this compound is multifactorial, with mitochondrial dysfunction playing a central role. The following diagram illustrates the proposed signaling pathway leading to peripheral neuropathy.

References

- 1. A clinically relevant rodent model of the HIV antiretroviral drug this compound induced painful peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment and characterisation of a this compound (d4T)-induced rat model of antiretroviral toxic neuropathy (ATN) using behavioural and pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a mouse neuropathic pain model caused by the highly active antiviral therapy (HAART) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. core.ac.uk [core.ac.uk]

Experimental Design for Stavudine and Lamivudine Combination Therapy In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (d4T) and lamivudine (3TC) are nucleoside reverse transcriptase inhibitors (NRTIs) that have been integral components of antiretroviral therapy (ART) for the treatment of HIV-1 infection. Both drugs act as chain terminators of viral DNA synthesis by inhibiting the viral reverse transcriptase enzyme.[1][2] This document provides detailed application notes and protocols for the in vivo experimental design of this compound and lamivudine combination therapy. The protocols outlined below are intended for preclinical evaluation in relevant animal models to assess the efficacy, toxicity, and pharmacokinetic profile of this drug combination.

The primary animal models discussed are the SIV-infected rhesus macaque, a robust non-human primate model that closely mimics human HIV infection and disease progression, and the HIV-1-infected humanized mouse model, which allows for the study of HIV-1 in the context of a human immune system.[1][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Lamivudine in Humans

| Parameter | This compound | Lamivudine |

| Oral Bioavailability | ~86% | ~86% |

| Elimination Half-life | 1.0 - 1.5 hours | 5 - 7 hours |

| Volume of Distribution (V/F) | 24 L | 145 L |

| Oral Clearance (Cl/F) | 16 L/h | 32 L/h |

| Primary Route of Elimination | Renal | Renal |

Data compiled from human pharmacokinetic studies.[4][5]

Table 2: Recommended Dosing for In Vivo Studies

| Animal Model | This compound Dose | Lamivudine Dose | Route of Administration |

| Rhesus Macaque | 1.2 mg/kg/day | 10 mg/kg/day | Oral (PO) or Subcutaneous (SC) |

| Humanized Mouse (BLT) | 20 mg/kg/day | 50 mg/kg/day | Oral (PO) or Intraperitoneal (IP) |

Note: These doses are extrapolated from literature values and may require optimization for specific study designs.[4][6]

Signaling Pathways

Mechanism of Action and Mitochondrial Toxicity

This compound and lamivudine are pro-drugs that are phosphorylated intracellularly to their active triphosphate forms. These triphosphates compete with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated drug molecule leads to chain termination, thus halting viral replication.[1]

A primary toxicity associated with NRTIs, including this compound, is mitochondrial toxicity. This is largely attributed to the inhibition of the mitochondrial DNA polymerase-gamma (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[7][8] Inhibition of Pol-γ leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, disruption of the electron transport chain, and increased production of reactive oxygen species (ROS).[8][9] This can result in cellular dysfunction and apoptosis, manifesting clinically as adverse effects such as lactic acidosis and lipodystrophy. Lamivudine exhibits a significantly lower affinity for Pol-γ compared to this compound.[8]

References

- 1. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, lamivudine and nevirapine combination therapy for treatment of HIV infection and AIDS in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

- 7. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Beyond the polymerase-γ theory: Production of ROS as a mode of NRTI-induced mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Stavudine-Induced Mitochondrial Toxicity in Hepatocytes

Introduction

Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), was widely used in antiretroviral therapy for HIV infection.[1] However, its clinical use has been limited by significant side effects, primarily stemming from mitochondrial toxicity.[2] The primary mechanism of this compound-induced toxicity involves the inhibition of mitochondrial DNA (mtDNA) polymerase-gamma, the exclusive enzyme responsible for replicating mtDNA.[1][3][4] This inhibition leads to mtDNA depletion, impairing the synthesis of essential protein subunits of the mitochondrial respiratory chain (MRC).[3][5] The resulting MRC dysfunction disrupts cellular energetics and redox balance, manifesting as decreased ATP synthesis, increased production of reactive oxygen species (ROS), hepatic steatosis (fatty liver), and potentially life-threatening lactic acidosis.[1][6][7]

These application notes provide detailed protocols for a suite of assays designed to quantitatively assess the various facets of this compound-induced mitochondrial toxicity in hepatocytes. The protocols are intended for researchers, scientists, and professionals in drug development engaged in preclinical safety and toxicity screening.

Assessment of Mitochondrial DNA (mtDNA) Content

Application Note: Measuring the ratio of mitochondrial DNA to nuclear DNA (nDNA) is a fundamental assay for evaluating this compound's primary toxic effect. A significant decrease in the mtDNA/nDNA ratio directly indicates inhibition of polymerase-gamma and mtDNA depletion.[3][5] This assay is a crucial upstream biomarker of mitochondrial damage. Quantitative real-time PCR (qPCR) is the most common, sensitive, and high-throughput method for this assessment.[2][8]

Protocol: Quantification of mtDNA by qPCR

-

Cell Culture and Treatment:

-

Plate hepatocytes (e.g., HepG2 cells or primary human hepatocytes) at a suitable density in 6-well or 12-well plates.[6]

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 10 µM) and a vehicle control for a specified duration (e.g., 48 hours to 78 days, depending on the model).[5][6][8]

-

-

Genomic DNA Extraction:

-

Harvest cells by trypsinization and centrifugation.

-

Extract total genomic DNA using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix using a SYBR Green-based master mix.

-

Use primers specific for a mitochondrial gene (e.g., MT-ND1, COX2) and a single-copy nuclear gene (e.g., B2M, RNase P).

-

Primer Examples:

-

mtDNA (COX-II): Forward 5'-TGAGCCATCCCTTCACTAGG-3', Reverse 5'-GGAGTTGATAGAGGAGCTTG-3'

-

nDNA (B2M): Forward 5'-TGCCTGCCGTGTGAACCATGT-3', Reverse 5'-TGCGGCATCTTCAAACCTCCA-3'

-

-

Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

-

Calculate the difference in Ct values (ΔCt) = (CtmtDNA - CtnDNA).

-

Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing the this compound-treated samples to the vehicle-treated control samples.

-

A decrease in the calculated value indicates mtDNA depletion.

-

Quantitative Data Summary: this compound-Induced mtDNA Depletion

| Cell/Tissue Type | This compound Treatment | Duration | mtDNA Depletion (%) | Reference |

| Monkey Liver | 1.2 mg/kg/day | 78 days | Significant Depletion | [5][9] |

| Human Liver (HIV/HCV coinfected) | "D drug" regimen | N/A | 47% | [3][10] |

| Adipose Tissue (HIV patients) | This compound-based regimen | Baseline | Depleted | [2] |

| 3T3-F442A Adipocytes | 10 µM | N/A | Severe Depletion | [8] |

| Regimen including this compound, Didanosine, or Zalcitabine. |

Analysis of Mitochondrial Respiratory Chain (MRC) Complex Activity